1-Phenyl-3-(piperidin-2-ylmethyl)imidazolidin-2-one hydrochloride
CAS No.: 1257326-24-1
Cat. No.: VC0004782
Molecular Formula: C15H22ClN3O
Molecular Weight: 295.81 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1257326-24-1 |
---|---|
Molecular Formula | C15H22ClN3O |
Molecular Weight | 295.81 g/mol |
IUPAC Name | 1-phenyl-3-(piperidin-2-ylmethyl)imidazolidin-2-one;hydrochloride |
Standard InChI | InChI=1S/C15H21N3O.ClH/c19-15-17(12-13-6-4-5-9-16-13)10-11-18(15)14-7-2-1-3-8-14;/h1-3,7-8,13,16H,4-6,9-12H2;1H |
Standard InChI Key | BYJUVPWUMBVSTK-UHFFFAOYSA-N |
SMILES | C1CCNC(C1)CN2CCN(C2=O)C3=CC=CC=C3.Cl |
Canonical SMILES | C1CCNC(C1)CN2CCN(C2=O)C3=CC=CC=C3.Cl |
Introduction
Chemical Identity and Basic Properties
1-Phenyl-3-(piperidin-2-ylmethyl)imidazolidin-2-one hydrochloride is a chemical compound characterized by its imidazolidinone core structure with specific substituents. It is identified by various systematic and common names in chemical databases and literature.
Identification and Nomenclature
The compound possesses several identifying characteristics that allow for its precise classification in chemical repositories:
Parameter | Value |
---|---|
CAS Number | 1257326-24-1 |
Molecular Formula | C₁₅H₂₂ClN₃O |
Molecular Weight | 295.81 g/mol |
Parent Compound | CID 57347571 (1-Phenyl-3-(2-piperidinylmethyl)-2-imidazolidinone) |
The compound is also known by several synonyms in the scientific literature:
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GSK 789472 hydrochloride
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4,5-Dihydro-1-phenyl-3-(2-piperidinyl)methylimidazol-2(1H)-one
Structural Characteristics
The chemical structure of 1-Phenyl-3-(piperidin-2-ylmethyl)imidazolidin-2-one hydrochloride consists of an imidazolidin-2-one core (a five-membered ring containing two nitrogen atoms and a carbonyl group) with two key substituents:
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A phenyl group attached to one of the nitrogen atoms (N-1 position)
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A piperidin-2-ylmethyl group attached to the other nitrogen atom (N-3 position)
The compound exists as a hydrochloride salt, which enhances its water solubility compared to the free base form . The structure combines several important pharmacophoric elements that contribute to its biological activity profile.
Physical and Chemical Properties
The physical and chemical properties of 1-Phenyl-3-(piperidin-2-ylmethyl)imidazolidin-2-one hydrochloride are important for understanding its behavior in various applications and formulations.
Physical Properties
Based on available data, the compound exhibits the following physical characteristics:
Property | Value |
---|---|
Physical State | Solid |
Color | White to Off-White |
Melting Point | 233-236°C |
Solubility | Slightly soluble in chloroform (with sonication), slightly soluble in methanol |
Stability | Hygroscopic |
Storage Conditions | Desiccate at room temperature |
These properties are significant for handling and formulation considerations in research and potential pharmaceutical applications .
Chemical Reactivity
As an imidazolidin-2-one derivative, this compound contains several functional groups that determine its chemical reactivity:
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The carbonyl group in the imidazolidinone ring is relatively stable but can undergo nucleophilic addition reactions
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The tertiary amine of the piperidine ring can act as a base and is the site of protonation to form the hydrochloride salt
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The nitrogen atoms in the imidazolidinone ring have reduced nucleophilicity due to resonance with the carbonyl group
Synthesis Methods
Several approaches exist for the synthesis of imidazolidin-2-one derivatives, including 1-Phenyl-3-(piperidin-2-ylmethyl)imidazolidin-2-one hydrochloride. The literature provides insights into various synthetic routes for this class of compounds.
General Methods for Imidazolidin-2-one Synthesis
The synthesis of imidazolidin-2-one derivatives typically involves one of several established methods:
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Cyclization of urea derivatives: One common approach involves the cyclization of appropriately substituted urea derivatives under various conditions .
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Base-catalyzed cyclization: Research has demonstrated that certain imidazolidin-2-ones can be synthesized via base-catalyzed cyclization reactions using catalysts such as BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) .
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Palladium-catalyzed carboamination: This method involves the reaction of N-allylureas with aryl or alkenyl bromides via Pd-catalyzed carboamination reactions, which can create stereogenic centers with good selectivity .
Pharmacological Properties and Biological Activity
The pharmacological profile of 1-Phenyl-3-(piperidin-2-ylmethyl)imidazolidin-2-one hydrochloride is of particular interest due to its reported activity on dopamine receptors.
Dopamine Receptor Activity
According to the available literature, this compound exhibits dual activity on dopamine receptors:
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It functions as a dopamine D3 receptor (D3R) partial agonist
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It acts as a specific D2 dopamine receptor (D2DR) antagonist
This pharmacological profile suggests potential applications in neuropsychiatric conditions where dopamine receptor modulation is therapeutic.
Comparison with Related Compounds
To better understand the significance of 1-Phenyl-3-(piperidin-2-ylmethyl)imidazolidin-2-one hydrochloride, it is helpful to compare it with structurally related compounds.
Comparison with Parent Compound
The parent compound, 1-Phenyl-3-(2-piperidinylmethyl)-2-imidazolidinone (CID 57347571), differs from the title compound primarily in being the free base rather than the hydrochloride salt . Key differences include:
Property | Hydrochloride Salt | Free Base |
---|---|---|
Molecular Formula | C₁₅H₂₂ClN₃O | C₁₅H₂₁N₃O |
Molecular Weight | 295.81 g/mol | 259.35 g/mol |
Water Solubility | Higher | Lower |
pH in Solution | Acidic | Basic |
Stability in Storage | Generally more stable | May be less stable |
The conversion to the hydrochloride salt form typically improves water solubility and stability, which can be advantageous for both research and potential therapeutic applications.
Comparison with Other Imidazolidin-2-one Derivatives
The imidazolidin-2-one scaffold appears in numerous biologically active compounds. Compared to other derivatives, 1-Phenyl-3-(piperidin-2-ylmethyl)imidazolidin-2-one hydrochloride is distinguished by:
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The specific combination of phenyl and piperidinylmethyl substituents
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Its particular pharmacological profile as a dopamine receptor modulator
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The presence of the basic piperidine nitrogen, which creates a salt-forming site
While many other imidazolidin-2-one derivatives have been synthesized with diverse biological activities, the specific dopamine receptor activity profile of this compound makes it noteworthy in the context of potential neuropsychiatric applications.
Analytical Methods for Identification and Characterization
Various analytical techniques can be employed to identify and characterize 1-Phenyl-3-(piperidin-2-ylmethyl)imidazolidin-2-one hydrochloride.
Spectroscopic Identification
The compound can be identified and characterized using several spectroscopic techniques:
Technique | Key Identifying Features |
---|---|
NMR Spectroscopy | Characteristic proton signals for the phenyl group (7-8 ppm), piperidine ring protons (1.5-3.5 ppm), and imidazolidinone ring protons (3-4 ppm) |
IR Spectroscopy | Strong carbonyl absorption band (approximately 1700 cm⁻¹), N-H stretching bands, and C-H stretching bands |
Mass Spectrometry | Molecular ion peak at m/z 259 (free base) or fragment patterns characteristic of phenyl and piperidine moieties |
X-ray Crystallography | Definitive three-dimensional structure confirmation, including absolute stereochemistry if applicable |
Chromatographic Methods
For purity determination and quantitative analysis, various chromatographic techniques are applicable:
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High-Performance Liquid Chromatography (HPLC): Useful for purity determination and quantification
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Thin-Layer Chromatography (TLC): Valuable for reaction monitoring and initial purity assessment
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Gas Chromatography (GC): May be applicable after derivatization if necessary
These analytical methods are essential for ensuring the identity, purity, and consistency of the compound in research applications.
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